3-Ethylpyridin-4-ol: Structural Dynamics, Synthesis, and Applications
3-Ethylpyridin-4-ol: Structural Dynamics, Synthesis, and Applications
[1][2]
Executive Summary
3-Ethylpyridin-4-ol (CAS 465519-17-9) is a substituted pyridine derivative that serves as a critical intermediate in the synthesis of pharmaceutical agents and organometallic ligands.[1][2][3][4][5] Characterized by a dynamic tautomeric equilibrium between its enol (4-hydroxypyridine) and keto (4-pyridone) forms, this molecule offers versatile reactivity patterns exploitable in drug discovery.[1][5][6] This guide provides a technical deep-dive into its physicochemical properties, synthetic pathways, and reactivity profile, designed for researchers in medicinal and organic chemistry.[5]
Chemical Identity and Structural Analysis[2][5][7][8]
The core reactivity of 3-ethylpyridin-4-ol is dictated by its ability to exist in two distinct tautomeric forms. While the IUPAC name suggests an alcohol, the molecule predominantly exists as 3-ethyl-4(1H)-pyridinone in the solid state and in polar solvents.[1][5]
Identification Data
| Parameter | Detail |
| Chemical Name | 3-Ethylpyridin-4-ol |
| Synonyms | 3-Ethyl-4(1H)-pyridinone; 3-Ethyl-4-hydroxypyridine |
| CAS Number | 465519-17-9 |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| SMILES | CCC1=CN=CC=C1O (Enol) / CCC1=CNC=CC1=O (Keto) |
Tautomeric Equilibrium
Understanding the tautomerism is vital for predicting reactivity.[5] The pyridone (keto) form retains aromatic character due to the contribution of a zwitterionic resonance structure where the nitrogen atom donates electron density to the ring.[5][6]
-
Gas Phase: The hydroxy (enol) form is often energetically favored.[5][6]
-
Solution/Solid Phase: The pyridone (keto) form dominates due to intermolecular hydrogen bonding and high solvation energy in polar media.[5][6]
Figure 1: Tautomeric equilibrium shifting between the hydroxy-pyridine and pyridone forms depending on environmental conditions.[1][5][6]
Physicochemical Properties[1][2][5][6][7][10][11][12][13]
The physical behavior of 3-ethylpyridin-4-ol is heavily influenced by its hydrogen-bond donor (NH/OH) and acceptor (C=O/N) capabilities.[1][5][6]
| Property | Value / Characteristic | Contextual Insight |
| Physical State | Solid (Crystalline) | High melting point expected (>100°C) due to intermolecular H-bonding networks typical of pyridones.[1][2][5][6] |
| Solubility | Soluble in DMSO, MeOH, Water | The pyridone form is highly polar.[2][6] Solubility decreases significantly in non-polar solvents like hexanes.[5] |
| pKa (Predicted) | ~3.2 (NH⁺) / ~11.0 (OH) | Amphoteric nature.[2][5][6] Protonation occurs at the oxygen in the pyridone form; deprotonation yields the pyridinolate anion.[5] |
| LogP | ~0.9 - 1.2 | Moderately lipophilic due to the ethyl group, allowing membrane permeability while retaining water solubility.[2][5][6] |
Synthetic Pathways[1][2][6]
Synthesis of 3-ethylpyridin-4-ol generally avoids direct oxidation of 3-ethylpyridine, which typically yields the N-oxide.[1][2][5] Instead, de novo ring construction or transformation of pyrone precursors is preferred.[5]
Route A: Ammonolysis of 4-Pyrones (Preferred)
This is the most scalable industrial route, leveraging the reactivity of 4-pyrones (e.g., derived from carbohydrate degradation or specific synthesis) with ammonia.[1][5][6]
-
Precursor: 3-Ethyl-4-pyrone (synthesized via condensation of ethyl esters).[1][5]
-
Reaction: The pyrone is treated with aqueous ammonia or an ammonium salt.[5]
-
Mechanism: Michael addition of ammonia to the α,β-unsaturated ketone, followed by ring opening and re-closure with nitrogen elimination of water.[5]
Route B: Alkoxyallene Cyclization (High Precision)
For high-purity applications, a three-component reaction involving lithiated alkoxyallenes provides regiospecific access.[1][5]
-
Reagents: Lithiated alkoxyallene + Nitrile + Carboxylic Acid.[5]
-
Outcome: Highly substituted pyridin-4-ol derivatives with precise control over the 3-position substituent.
Figure 2: The conversion of 4-pyrone precursors to 4-pyridones via ammonolysis, the standard synthetic route.[1][2][5][6]
Reactivity & Derivatization[2][6]
The reactivity of 3-ethylpyridin-4-ol is bifurcated by its tautomers.
Electrophilic Substitution
The 3-position is blocked by the ethyl group.[1][5]
-
C-5 Position: The most reactive site for electrophilic attack (e.g., halogenation, nitration) due to the directing effect of the hydroxyl/carbonyl group.[5][6]
-
C-2/C-6 Positions: Less reactive towards electrophiles but susceptible to nucleophilic attack if the nitrogen is activated (e.g., N-oxide formation).[1][5]
N-Alkylation vs. O-Alkylation
Controlling the site of alkylation is critical for derivative synthesis.[1][5]
-
N-Alkylation (Kinetic/Thermodynamic Control): Favored under basic conditions (e.g., K₂CO₃, DMF) with alkyl halides.[1][5][6] This yields N-substituted-4-pyridones , which are common scaffolds in analgesics and iron chelators.[1][5]
-
O-Alkylation: Favored when using silver salts (Ag₂CO₃) or hard electrophiles, trapping the molecule in its alkoxypyridine form.[1][5][6]
Experimental Protocol: Purification & Handling
Context: Pyridinones often trap solvent molecules in their crystal lattice.[5] Rigorous drying is required for analytical standards.[5]
Procedure:
-
Dissolution: Dissolve crude 3-ethylpyridin-4-ol in a minimum amount of hot methanol.
-
Filtration: Filter while hot to remove insoluble inorganic salts (if synthesized via ammonium chloride route).[5][6]
-
Crystallization: Add ethyl acetate dropwise until turbidity is observed. Cool slowly to 4°C.
-
Drying: Collect crystals via vacuum filtration.[5] Dry at 60°C under high vacuum (0.1 mbar) for 24 hours to remove bound lattice solvents.
-
Validation: Confirm structure via ¹H-NMR in DMSO-d₆. Look for the characteristic broad singlet of the NH/OH proton (>11 ppm) and the triplet-quartet pattern of the ethyl group.[5][6]
Applications in Drug Discovery[6][14]
Bioisosterism
The 3-ethyl-4-pyridone motif acts as a bioisostere for:
-
Phenols: Mimicking the H-bond donor/acceptor properties without the metabolic liability of rapid glucuronidation.[1][5]
-
Amides: The planar, polar cyclic structure mimics a peptide bond, useful in protease inhibitors.[5]
Metal Chelation
Similar to Deferiprone, the bidentate nature (O=C-C=C-OH) allows for high-affinity chelation of hard metals like Fe(III) and Al(III).[1][5][6] The 3-ethyl group increases lipophilicity compared to methyl analogs, potentially enhancing blood-brain barrier penetration for neurodegenerative applications.[1][5]
References
-
PubChem. (2025).[5][6][7] 3-Ethylpyridin-4-ol Compound Summary. National Library of Medicine.[5] [Link][1][5][6]
-
Reiss, R. et al. (2012).[5][6] Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes. Beilstein Journal of Organic Chemistry. [Link][1][6]
-
Katritzky, A. R. et al. (2010).[5][6] Tautomerism of Heterocycles. Chemical Reviews. (Cited for general pyridone tautomerism mechanisms).[5][6][8][9]
-
Liu, Z. et al. (2022).[5][6] Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link][1][5][6]
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